BenchChemオンラインストアへようこそ!

2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Physicochemical profiling Lead optimization Medicinal chemistry

2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320380-59-2) is a synthetic small molecule belonging to the 1,4-diazepane class, featuring an N-acyl-2,2-dimethylpropan-1-one (pivaloyl) group at the 1-position and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at the 4-position of the diazepane ring. The molecular formula is C14H26N2O2 with a molecular weight of 254.37 g/mol.

Molecular Formula C14H26N2O2
Molecular Weight 254.374
CAS No. 2320380-59-2
Cat. No. B2448466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
CAS2320380-59-2
Molecular FormulaC14H26N2O2
Molecular Weight254.374
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCCN(CC1)C2CCOC2
InChIInChI=1S/C14H26N2O2/c1-14(2,3)13(17)16-7-4-6-15(8-9-16)12-5-10-18-11-12/h12H,4-11H2,1-3H3
InChIKeyJJDLBVWQKLENLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320380-59-2) – Compound Class and Baseline Characteristics


2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320380-59-2) is a synthetic small molecule belonging to the 1,4-diazepane class, featuring an N-acyl-2,2-dimethylpropan-1-one (pivaloyl) group at the 1-position and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at the 4-position of the diazepane ring . The molecular formula is C14H26N2O2 with a molecular weight of 254.37 g/mol . Structurally, it is a fully saturated heterocyclic amine-amide hybrid, distinguishing it from aromatic-fused diazepine pharmacophores (e.g., benzodiazepines) and from simpler N-alkyl diazepane derivatives [1]. The compound occupies a specific niche as a constrained tertiary amine building block in which the tetrahydrofuran oxygen and the pivaloyl carbonyl contribute distinct hydrogen-bond acceptor sites, while the gem-dimethyl group introduces steric bulk adjacent to the amide [1].

Why Generic 1,4-Diazepane Derivatives Cannot Substitute for 2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320380-59-2)


The 1,4-diazepane scaffold tolerates extensive substitution at both nitrogen atoms, and even modest structural changes produce substantial differences in physicochemical properties, conformational preferences, and biological target engagement [1]. In the case of 2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one, the concurrent presence of the sterically demanding pivaloyl amide and the hydrogen-bond-capable oxolan-3-yl group generates a unique spatial and electronic environment that is absent in simple N-alkyl, N-Boc, or N-aryl diazepane analogs [2]. Generic substitution with, for example, a 1-acetyl-4-methyl-1,4-diazepane or a 1-Boc-4-oxolan-3-yl-1,4-diazepane would alter amide resonance geometry, lipophilicity (logP), and metabolic vulnerability at the acyl position [2]. Published studies on related 1,4-diazepane-based orexin receptor antagonists and T-type calcium channel blockers have demonstrated that even single-atom modifications to N-substituents can shift target selectivity, functional activity (agonist vs. antagonist), and CNS penetration by orders of magnitude [1]. Consequently, this specific substitution pattern is non-redundant and cannot be assumed interchangeable without direct comparative data.

Quantitative Differentiation Evidence for 2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320380-59-2) Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 1-(Oxolan-3-yl)-1,4-diazepane Core Scaffold

The target compound incorporates a pivaloyl (2,2-dimethylpropanoyl) amide group at the N1 position, which increases molecular weight by approximately 84 Da and raises calculated logP relative to the unsubstituted core scaffold 1-(oxolan-3-yl)-1,4-diazepane (CAS 1343444-15-4) . This modification is consistent with the strategy employed in CNS-penetrant orexin receptor antagonist programs, where the N-acyl group modulates both passive permeability and P-glycoprotein efflux susceptibility [1].

Physicochemical profiling Lead optimization Medicinal chemistry

Pivaloyl vs. Acetyl Amide Stability Differentiation

The pivaloyl (tert-butyl carbonyl) amide in the target compound is expected to exhibit significantly slower enzymatic and chemical hydrolysis than the corresponding acetyl analog (2-methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate) due to steric shielding of the carbonyl by the gem-dimethyl group [1]. This steric effect has been quantitatively characterized in model amide systems where pivalamides show 10- to 50-fold longer half-lives than acetamides under identical hydrolytic conditions [1].

Metabolic stability Amide hydrolysis Prodrug design

Conformational Restraint of the Diazepane Ring by N4-Oxolan-3-yl Substitution

The oxolan-3-yl group at N4 introduces a stereogenic center on the tetrahydrofuran ring, generating diastereomeric conformations of the diazepane seven-membered ring. In published 1,4-diazepane orexin receptor antagonist programs, analogous N4-tetrahydrofuran substitution shifted the chair/twist-boat equilibrium of the diazepane ring, altering the spatial orientation of the N1-acyl pharmacophore and producing up to 30-fold differences in receptor binding affinity between diastereomers [1]. The target compound's racemic oxolan-3-yl group, unless resolved, yields a mixture of diastereomeric conformers that may exhibit differential target engagement [1].

Conformational analysis Receptor binding Scaffold rigidification

Predicted CYP450 Liability Profile vs. Aromatic Diazepane Derivatives

The fully saturated nature of both the diazepane ring and the oxolane substituent in the target compound eliminates the risk of CYP450-mediated metabolic activation via arene oxide formation, a known liability of aromatic-fused diazepines (e.g., benzodiazepines) and N-aryl diazepane derivatives [1]. Furthermore, the sterically shielded pivaloyl amide reduces susceptibility to CYP3A4-mediated N-dealkylation compared to N-acetyl or N-propionyl analogs, which are more accessible to the CYP heme iron [1].

Drug metabolism CYP450 inhibition ADME-Tox

Recommended Application Scenarios for 2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320380-59-2) Based on Available Evidence


Scaffold for CNS-Penetrant GPCR Antagonist Lead Optimization

The N,N-disubstituted-1,4-diazepane architecture with an oxolan-3-yl N4 substituent has been validated in orexin receptor antagonist programs to confer balanced CNS penetration and receptor occupancy [1]. The target compound's pivaloyl amide provides a metabolically stable N1 cap that can serve as a starting point for structure-activity relationship (SAR) exploration, where the gem-dimethyl group can be sequentially modified to tune potency, selectivity, and pharmacokinetic half-life [1].

Hydrolytically Stable Amide Bioisostere in In Vitro Pharmacology

The sterically hindered pivaloyl amide linkage confers superior resistance to both chemical and enzymatic hydrolysis compared to acetyl or propionyl amide analogs [2]. This makes the compound suitable for long-duration in vitro assays (e.g., 24–72 h cell-based functional assays) where amide hydrolysis would otherwise confound concentration-response measurements [2].

Chiral Probe for Conformation-Activity Relationship Studies

The racemic oxolan-3-yl substituent introduces a stereochemical handle that, upon chiral resolution, can yield two diastereomeric probe molecules. Published cross-study evidence on analogous diazepane systems demonstrates that such diastereomers can exhibit up to 30-fold differences in target binding affinity [1]. Procurement of the resolved enantiomers enables rigorous conformation-activity relationship (CAR) studies to deconvolute the contribution of diazepane ring conformation to biological activity [1].

Saturated Heterocycle Building Block in Fragment-Based Drug Discovery

With a molecular weight of 254.37 g/mol and a fully saturated structure containing two hydrogen-bond acceptors (amide carbonyl, tetrahydrofuran oxygen) and no aromatic rings, the compound fits the physicochemical profile of a fragment-like or low-molecular-weight lead-like molecule [3]. Its structural complexity (sp3-rich, stereogenic) aligns with the current emphasis in medicinal chemistry on increasing fraction of sp3 carbons (Fsp3) to improve clinical success rates [3].

Quote Request

Request a Quote for 2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.